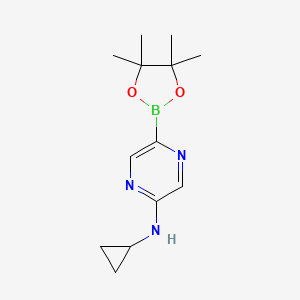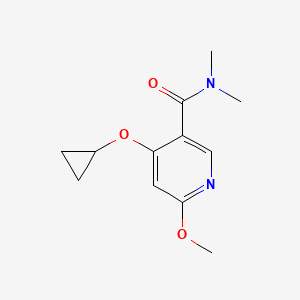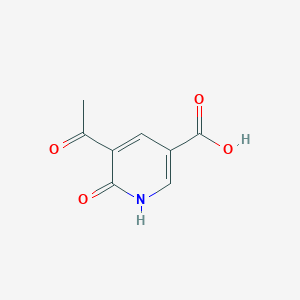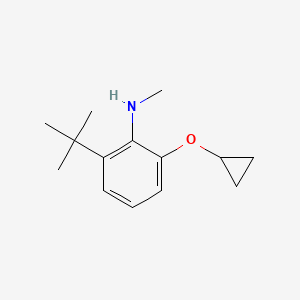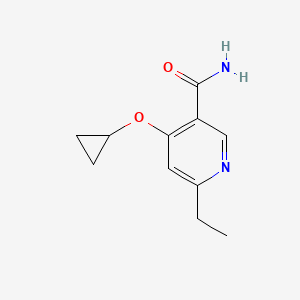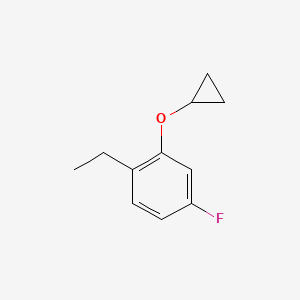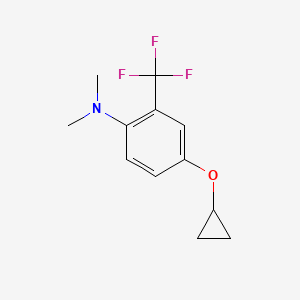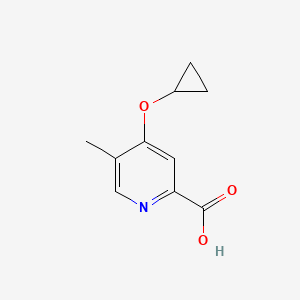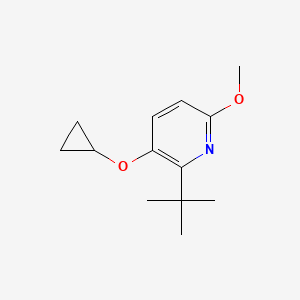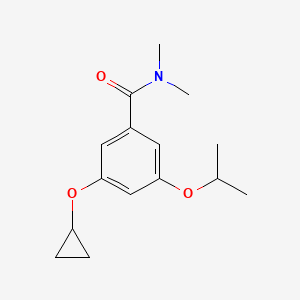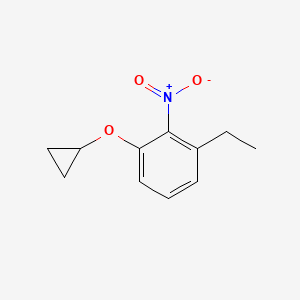
1-Cyclopropoxy-3-ethyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-ethyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It features a benzene ring substituted with a cyclopropoxy group at the first position, an ethyl group at the third position, and a nitro group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-3-ethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Alkylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-3-ethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Major Products:
Reduction: 1-Cyclopropoxy-3-ethyl-2-aminobenzene.
Oxidation: 1-Cyclopropoxy-3-carboxy-2-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-ethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-ethyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-2-ethyl-3-nitrobenzene: Similar structure but different substitution pattern.
1-Ethyl-3-nitrobenzene: Lacks the cyclopropoxy group.
1-Cyclopropoxy-3-nitrobenzene: Lacks the ethyl group.
Uniqueness: 1-Cyclopropoxy-3-ethyl-2-nitrobenzene is unique due to the presence of all three substituents (cyclopropoxy, ethyl, and nitro groups) on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-ethyl-2-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-4-3-5-10(11(8)12(13)14)15-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI-Schlüssel |
JQRWPXCKJXJRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


